molecular formula C17H22N4O4S B3010799 3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021131-48-5

3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine

Cat. No. B3010799
CAS RN: 1021131-48-5
M. Wt: 378.45
InChI Key: NQUTXYAFLDXJCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which are potential anti-diabetic drugs, involves a two-step process. Initially, 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is synthesized using a one-pot method that includes pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene. Subsequently, the conjugation of corresponding secondary amines with the synthesized product yields the target compounds. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, which is a key mechanism in the development of anti-diabetic medications .

Molecular Structure Analysis

The molecular structure of the synthesized compounds includes a triazolo-pyridazine core with a substituted piperazine moiety. This structural framework is crucial for the biological activity of these molecules. The compounds were characterized using various analytical techniques such as 1H NMR and LCMS, ensuring the correct molecular structure was obtained .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the initial formation of 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives, followed by a reaction with homopiperazine. The final step involves a reaction with alkyl (or substituted aryl) acid chloride or sulfonyl chloride in the presence of triethylamine and dichloromethane to yield the sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. The compounds exhibit significant in vitro antimicrobial activity against various bacterial strains, including both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities. The DPP-4 inhibition potential was confirmed through molecular docking and ELISA-based enzyme inhibition assays. Additionally, the compounds demonstrated excellent antioxidant and insulinotropic activity, with an IC50 value of 1.25 nM indicating their potency. The MTT assay results suggest that a maximum dose of 2.5 nM is viable for cellular health .

Scientific Research Applications

Synthesis and Bioactivity

  • Some studies have focused on synthesizing new derivatives containing the piperazine ring and assessing their biological activities. For instance, sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moiety were synthesized and showed in vitro antimicrobial activity against various bacteria and also demonstrated antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
  • Another study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against human cancer cell lines, identifying compounds with potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Pharmacological Properties

  • The properties of N-arylpiperazinylalkyl derivatives of 1,4-dioxo (1,4,5-trioxo)-1,2,3,4-tetra (and 1,2,3,4,5,6-hexa)hydropyrido[3,4-d]pyridazines were investigated, revealing some pharmacologically active compounds, which suggests potential therapeutic applications (Śladowska, Potoczek, Sieklucka-Dziuba, Rajtar, Møynarczyk, & Kleinrok, 1995).

Antioxidant Activity

  • Piperazine derivatives have been synthesized and screened for their antioxidant activity using various assays, demonstrating significant activity and highlighting the importance of hydroxyl group presence in the structure for antioxidant properties (Andonova, Zheleva-Dimitrova, Georgieva, & Zlatkov, 2014).

Anti-Diabetic Potential

  • Triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, showcasing promising results as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Reconfigurable Exteriors and Tautomeric Behavior

  • Research on supramolecular complexes of sulfadiazine and pyridines demonstrated the reconfigurable exteriors and chameleon-like behavior of tautomers at the co-crystal–salt boundary, which is relevant for understanding drug interactions and stability (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-24-15-6-4-13(12-16(15)25-2)14-5-7-17(19-18-14)20-8-10-21(11-9-20)26(3,22)23/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUTXYAFLDXJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine

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